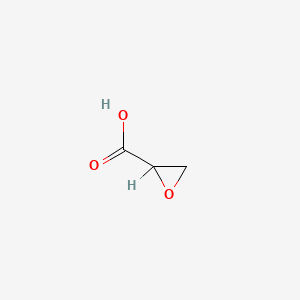

Oxirane-2-carboxylic acid

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

oxirane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c4-3(5)2-1-6-2/h2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGHWLKHGCENJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70964569 | |

| Record name | Oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-11-7 | |

| Record name | Glycidic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxirane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70964569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Epoxypropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glycidic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF67YQ22DH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Oxirane 2 Carboxylic Acid and Its Derivatives

Epoxidation Strategies for Oxirane-2-carboxylic Acid Precursors

The formation of the oxirane ring is the cornerstone of glycidic acid synthesis. Modern methodologies are centered on the epoxidation of α,β-unsaturated carboxylic acids or their corresponding esters, which serve as direct precursors.

The direct epoxidation of α-methylenecarboxylic acids and their esters using peracids is a fundamental and widely employed method. The reaction involves the electrophilic addition of an oxygen atom from the peracid to the carbon-carbon double bond of the precursor. acsgcipr.orgyoutube.com A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA), which is favored for its availability and reactivity. google.com The reaction is typically conducted in inert chlorinated solvents like methylene (B1212753) chloride. google.com

The mechanism, known as the Prilezhaev reaction, is a concerted process where the peracid delivers an oxygen atom to the alkene, forming the epoxide and the corresponding carboxylic acid byproduct in a single step. youtube.com This method is effective for a range of substituted α-methylenecarboxylic acids. For instance, 5-phenyl-2-methylenevaleric acid ethyl ester can be converted to 2-(3-phenylpropyl)this compound ethyl ester by refluxing with m-CPBA in methylene chloride. google.com

Table 1: Peracid-Mediated Epoxidation of an α-Methylenecarboxylic Acid Ester

| Precursor | Reagent | Solvent | Conditions | Product | Source |

|---|---|---|---|---|---|

| 5-Phenyl-2-methylenevaleric acid ethyl ester | m-Chloroperoxybenzoic acid (m-CPBA) | Methylene chloride | Reflux, 40 hours | 2-(3-Phenylpropyl)this compound ethyl ester | google.com |

Achieving enantioselectivity in epoxidation is crucial for the synthesis of chiral drugs. Catalytic asymmetric epoxidation of α,β-unsaturated esters has emerged as one of the most efficient methods to produce chiral glycidic esters in a single step. acs.org

One notable approach involves the use of chiral dioxiranes generated in situ from a chiral ketone catalyst. For example, a C₂-symmetric binaphthyl ketone can catalytically mediate the epoxidation of cinnamic acid derivatives. nih.govresearchgate.net Treatment of methyl (E)-4-methoxycinnamate with an oxidant in the presence of a catalytic amount (e.g., 5 mol%) of a specific chiral ketone yields the corresponding (2R,3S)-glycidate with high yield and enantiomeric excess (ee). nih.govresearchgate.net The enantioselectivity of this method is influenced by factors such as dipole-dipole repulsion between the ester group of the substrate and the catalyst. nih.gov

Another powerful strategy employs lanthanide-based catalysts. Chiral yttrium-biaryldiol complexes, for instance, have proven effective for the asymmetric epoxidation of α,β-unsaturated esters. nih.govorganic-chemistry.org A catalyst system generated from Y(OiPr)₃, a chiral biphenyldiol ligand, and a phosphine (B1218219) or arsine oxide co-ligand can epoxidize a broad range of substrates. nih.govorganic-chemistry.org This method provides high yields and excellent enantioselectivities (up to 99% ee) for β-aryl substituted α,β-unsaturated esters. organic-chemistry.org For β-alkyl substituted substrates, yttrium-BINOL based catalysts have shown superior performance. nih.gov

Table 2: Catalytic Asymmetric Epoxidation of α,β-Unsaturated Esters

| Substrate | Catalyst System | Yield | ee (%) | Source |

|---|---|---|---|---|

| Methyl (E)-4-methoxycinnamate | Chiral C₂-symmetric binaphthyl ketone (5 mol%) | 92% | 80% | nih.gov |

| Methyl (E)-cinnamate | Yttrium-biphenyldiol complex (Y-1d) | 97% | 99% | organic-chemistry.org |

| Methyl (E)-2-hexenoate | Yttrium-BINOL complex (Y-BINOL) | 87% | 97% | nih.gov |

The use of maleic anhydride (B1165640) and hydrogen peroxide provides an alternative route for epoxidation, particularly in industrial settings. google.com This system functions by the in situ generation of peroxymaleic acid, which then acts as the active epoxidizing agent. acs.orgnih.govscripps.edu This method avoids the need to handle potentially unstable, pre-formed peracids.

Studies on the reaction mechanism have revealed that the formation of the peroxy acid from maleic anhydride and hydrogen peroxide is a rapid, feeding-controlled reaction. acs.orgnih.govnih.gov The subsequent epoxidation of the alkene by the generated peroxymaleic acid is a slower, kinetically controlled step. acs.orgnih.govnih.gov This two-stage kinetic profile means that a significant amount of the reactive peroxy acid can accumulate in the reaction mixture before it is consumed, which must be considered for process safety. nih.govresearchgate.net The reaction is often catalyzed by metal salts, such as sodium orthovanadate, where the reaction order is first with respect to the maleic anhydride and catalyst, and zero with respect to hydrogen peroxide. prclibya.com This system has been successfully applied to the epoxidation of various alkenes, including precursors for fungicides like epoxiconazole. acs.orgnih.gov

Catalytic Asymmetric Epoxidation Approaches for Chiral Glycidic Acid Derivatives

Stereoselective and Asymmetric Synthesis of this compound Derivatives

Beyond direct asymmetric epoxidation, other stereoselective strategies have been developed to access enantiomerically pure glycidic acid derivatives, with dynamic kinetic resolution being a particularly powerful tool.

Dynamic kinetic resolution (DKR) is a potent strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby overcoming the 50% theoretical yield limit of standard kinetic resolution. wikipedia.org This process combines a rapid and reversible racemization of the starting material with a highly enantioselective reaction. researchgate.netmdpi.com

In the context of glycidic ester synthesis, chemoenzymatic DKR is a prominent approach. researchgate.net This method often involves the asymmetric hydrogenation of a racemic α-chloro-β-keto ester using a chiral transition metal catalyst, such as a Ruthenium(II) complex. researchgate.netresearchgate.net The catalyst facilitates both the reduction of the keto group and the racemization of the adjacent chiral center, leading to a single diastereomer of the α-chloro-β-hydroxy ester with high enantiopurity. researchgate.netnih.gov This intermediate can then be easily cyclized to the corresponding trans-glycidic ester by treatment with a base. thieme-connect.de Other DKR protocols combine a metal racemization catalyst (e.g., based on Ruthenium or Vanadium) with an enzyme, such as a lipase (B570770) (e.g., Novozyme-435), which performs an enantioselective acylation or hydrolysis. researchgate.netacs.orgmdpi.com The key to a successful DKR is the compatibility of the racemization catalyst with the enzyme and the reaction conditions. acs.org

Table 3: Examples of Dynamic Kinetic Resolution (DKR) Systems

| DKR Type | Racemization Catalyst | Resolution Catalyst/Method | Application | Outcome | Source |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ruthenium(II) complex | Asymmetric Hydrogenation | Synthesis of α-chloro-β-hydroxy esters | High diastereoselectivity (92%) and enantioselectivity (95%) | researchgate.net |

| Chemoenzymatic | Ruthenium complexes | Lipase (e.g., Novozyme-435) | Acylation of secondary alcohols | >96% yield, 99% ee | researchgate.netmdpi.com |

| Chemoenzymatic | Immobilized Oxovanadium | Immobilized Lipase | Acylation of secondary alcohols | 96.1% yield, 98.67% ee | acs.org |

The development of novel and efficient chiral catalysts is a continuous effort in asymmetric synthesis. wikipedia.org For the enantioselective formation of glycidates, several classes of catalysts have shown significant promise.

Chiral ketone organocatalysts, as mentioned previously, are effective for the epoxidation of α,β-unsaturated esters. researchgate.netunibuc.ro The design of these ketones, such as those incorporating binaphthyl or biphenyl (B1667301) scaffolds with electron-withdrawing groups, is crucial for achieving high reactivity and enantioselectivity. acs.org

Lanthanide-metal complexes, particularly those of yttrium and lanthanum with chiral ligands like BINOL and its derivatives, are highly effective. nih.govnih.gov For example, a La-BINOL-Ph₃As=O complex catalyzes the asymmetric epoxidation of α,β-unsaturated carboxylic acid imidazolides, which can then be converted to the corresponding methyl esters in high yield and ee. nih.gov The reactivity and selectivity of these catalysts can be fine-tuned by modifying the structure of the chiral diol ligand. organic-chemistry.org

In addition to metal catalysts, organocatalytic systems have also been developed. A synergistic combination of a primary amine derived from a cinchona alkaloid and a chiral phosphoric acid can promote the asymmetric epoxidation of α-branched α,β-unsaturated aldehydes with excellent enantiocontrol. acs.org These aldehydes can then be further transformed into the desired glycidic acid derivatives. The ongoing development of heterogeneous and reusable chiral catalysts, such as those grafted onto inorganic supports or incorporated into metal-organic frameworks (MOFs), aims to make these synthetic routes more sustainable and industrially viable. unibuc.ro

Diastereoselective Synthesis of Glycidic Scaffolds

The controlled synthesis of specific stereoisomers of glycidic scaffolds is crucial for their application in complex molecule synthesis. Diastereoselectivity, the preferential formation of one diastereomer over another, can be achieved through various synthetic strategies.

One prominent method involves the reaction of stabilized ammonium (B1175870) ylides with aldehydes. nih.gov This approach, analogous to the Corey-Chaykovsky reaction, provides a powerful alternative to traditional methods like the Darzens condensation or the oxidation of α,β-unsaturated carbonyl compounds. nih.gov Research has demonstrated that reacting amide-derived ammonium ylides with aromatic aldehydes can produce glycidic amides with excellent trans-selectivity. nih.govrsc.org The choice of the amine leaving group on the ylide is critical; trimethylamine (B31210) has been identified as a superior leaving group, leading to the formation of trans-glycidic amides in yields exceeding 90%. rsc.org

Another key strategy is the catalytic asymmetric epoxidation of α,β-unsaturated carbonyl compounds. nih.gov This method is one of the most significant for creating enantiomerically enriched glycidic structures. A variety of catalysts, including phase-transfer catalysts, polyamino acids, and chiral ligand-metal peroxide complexes, have been successfully employed to achieve high diastereoselectivity and enantioselectivity. For instance, the synthesis of novel [2.2]paracyclophane-based glycidic amides has been accomplished with diastereomeric ratios (d.r.) as high as 9:1 using an ammonium ylide-mediated approach.

Table 1: Diastereoselective Synthesis of Glycidic Amides from Ammonium Ylides

| Aldehyde Reactant | Amide-Derived Ylide | Diastereomeric Ratio (trans:cis) | Yield (%) | Reference |

| Benzaldehyde (B42025) | Acetamide-derived | >98:2 | 75 | researchgate.net |

| 4-Nitrobenzaldehyde | Acetamide-derived | >98:2 | 82 | researchgate.net |

| 4-Methoxybenzaldehyde | Acetamide-derived | >98:2 | 65 | researchgate.net |

| 2-Naphthaldehyde | Acetamide-derived | >98:2 | 81 | researchgate.net |

Note: Reactions typically utilize a base such as KHMDS in a solvent like THF at low temperatures. The high trans-selectivity is a notable feature of this methodology.

Functionalization and Derivatization in Synthetic Pathways

Once the this compound scaffold is synthesized, its functionalization and derivatization are key steps toward creating more complex and diverse molecular architectures.

Ugi Multicomponent Reactions for Epoxide-Containing Peptidomimetics

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in medicinal chemistry for the rapid synthesis of peptide-like molecules, known as peptidomimetics. rsc.orgnih.gov This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide product. nih.gov The versatility of the Ugi reaction allows for the incorporation of diverse functional groups and the construction of complex molecular scaffolds.

While direct incorporation of glycidic acid into a standard Ugi reaction is challenging due to the reactivity of the epoxide ring, related strategies are employed. One approach involves using components with strained rings, such as aziridine (B145994) aldehydes, which can undergo a "disrupted" Ugi reaction to form complex heterocyclic systems like piperazinones. researchgate.net Another strategy is to perform post-Ugi modifications, where a product from a conventional Ugi reaction is subsequently epoxidized to introduce the oxirane ring. The Ugi reaction's ability to generate diverse peptide backbones makes it a foundational step for creating libraries of complex molecules, which can then be functionalized to include the desired epoxide moiety. nih.govnih.gov

Saponification of Glycidic Ester Intermediates

Saponification is the base-catalyzed hydrolysis of an ester into a carboxylate salt and an alcohol. organicchemistrytutor.com For glycidic ester intermediates, this reaction is a fundamental step to unmask the carboxylic acid functionality. The process is a type of nucleophilic acyl substitution. masterorganicchemistry.com

The mechanism involves the following key steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. organicchemistrytutor.com

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling the alkoxide (RO⁻) as the leaving group and forming a carboxylic acid. masterorganicchemistry.com

An acidic workup is subsequently required to protonate the carboxylate and isolate the free glycidic acid. organicchemistrytutor.com This saponification step is integral to reaction sequences like the Darzens glycidic ester condensation, where the resulting glycidic acid can be further manipulated, for instance, through decarboxylation. unacademy.com

Table 2: Typical Conditions for Saponification of Esters

| Base | Solvent System | Typical Temperature | Workup | Reference |

| Sodium Hydroxide (NaOH) | Water/Ethanol | Room Temp to Reflux | Acidification (e.g., HCl) | organicchemistrytutor.com |

| Potassium Hydroxide (KOH) | Water/Methanol | Room Temp to Reflux | Acidification (e.g., HCl) | youtube.com |

| Lithium Hydroxide (LiOH) | THF/Water | Room Temperature | Acidification (e.g., HCl) | masterorganicchemistry.com |

Radiochemical Synthesis and Isotopic Labeling Methods for Glycidic Acid Analogues

Isotopic labeling is an indispensable technique for elucidating reaction mechanisms and tracking metabolic pathways. wikipedia.orgmusechem.com In the context of glycidic acid synthesis, labeling with stable isotopes (e.g., ²H, ¹³C, ¹⁸O) or radioisotopes (e.g., ¹⁴C) provides deep mechanistic insights.

Studies utilizing ¹⁸O-labeled reagents have been crucial in understanding epoxidation reactions. For example, by using ¹⁸O-labeled water or oxidants, researchers have determined the source of the oxygen atom incorporated into the epoxide ring. In one study on the epoxidation of graphite, ¹⁸O-labeled sulfuric acid and water were used to confirm that the oxygen in the resulting epoxide and hydroxyl groups originates from both the sulfuric acid and the permanganate (B83412) oxidizer, not from the water used during workup. acs.org Another ¹⁸O labeling experiment demonstrated that in certain ruthenium-catalyzed aerobic epoxidations, water plays a key role in catalyst efficiency, although the oxygen atom itself is not incorporated into the product from the water. researchgate.net

Carbon isotopes, particularly ¹⁴C, are used to trace the carbon backbone of molecules in metabolic and synthetic studies. musechem.com Deuterium (²H) labeling is also employed to probe reaction mechanisms, such as the ring-opening of epoxides with metal hydrides. ias.ac.in These labeling techniques allow for detailed analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to pinpoint the location of the isotopic labels in the final products. wikipedia.org

Chemoenzymatic and Biocatalytic Approaches to this compound Synthesis

The use of enzymes in organic synthesis offers significant advantages, including high stereoselectivity, mild reaction conditions, and environmental compatibility. Several biocatalytic and chemoenzymatic strategies have been developed for the synthesis of this compound and its derivatives.

Lipases are particularly versatile biocatalysts in this field. beilstein-journals.org One key application is the kinetic resolution of racemic glycidic esters. For example, immobilized lipase B from Candida antarctica (often known as Novozym 435) can catalyze the enantioselective hydrolysis of one enantiomer of a racemic ester, leaving the other enantiomer unreacted and in high enantiomeric purity. frontiersin.org This chemoenzymatic epoxidation process involves the lipase-catalyzed formation of a peroxy acid from a carboxylic acid and an oxidant like hydrogen peroxide; this peroxy acid then epoxidizes the alkene in situ. beilstein-journals.orgfrontiersin.org This method has been optimized for various substrates, achieving high conversion to the oxirane product. mdpi.com

Besides hydrolysis, lipases can catalyze the formation of peracids for in situ epoxidation of unsaturated fatty acids, yielding products with high efficiency. nih.gov Other enzymes, such as styrene (B11656) monooxygenases, are used for the highly stereospecific epoxidation of alkenes. Furthermore, multi-enzyme cascades have been engineered to produce enantioenriched epoxides from simple starting materials, demonstrating the power of combining multiple biocatalytic steps in a one-pot synthesis. nih.gov

Table 3: Examples of Chemoenzymatic Epoxidation

| Enzyme | Substrate | Key Features | Product Yield | Reference |

| Novozym 435 (Lipase) | Linoleic Acid | Self-epoxidation via per-carboxylic acid intermediate | 82.14% | nih.gov |

| Novozym 435 (Lipase) | Propenylbenzenes | Epoxidation followed by chemical hydrolysis to diols | N/A | frontiersin.org |

| Lipase B from C. antarctica | Soybean Oil | Stearic acid enhances epoxidation | 90.2% (Relative Conversion) | mdpi.com |

| Lipase PS | Racemic Allyl Ester | Enzymatic kinetic resolution | 46% (of enantiopure product) | nih.gov |

Total Synthesis Applications Utilizing Glycidic Acid Intermediates

Glycidic acid and its esters are valuable chiral building blocks in the total synthesis of complex, biologically active natural products and pharmaceuticals. mdpi.comrsc.org Their strained three-membered ring and dual functionality make them versatile intermediates for constructing intricate molecular architectures.

A notable example is the synthesis of (+)-decursin, where a key step involves the catalytic asymmetric epoxidation of an α,β-unsaturated carboxylic acid derivative to form a chiral glycidic acid intermediate. This strategy has also been applied to the large-scale preparation of a key intermediate for Diltiazem, a calcium channel blocker used to treat hypertension. The synthesis utilizes an asymmetric epoxidation of methyl (E)-4-methoxycinnamate to produce methyl (2R,3S)-3-(4-methoxyphenyl)glycidate with high yield and enantiomeric excess.

In another application, vicinal ketoesters, which can be derived from glycidic acid structures, serve as key intermediates in the synthesis of natural products through reactions like aldol (B89426) additions and Mannich reactions. beilstein-journals.org The synthesis of sporothriolide, a natural product, involved a Michael addition to a nitroalkene, followed by a dihydroxylation and lactonization sequence, showcasing the utility of densely functionalized intermediates that can be accessed from glycidic acid-type precursors. rsc.org Furthermore, enamide cyclization strategies, which can be used to synthesize alkaloids like (−)-cephalotaxine, often rely on versatile intermediates that can be prepared from chiral building blocks including glycidic acid derivatives. beilstein-journals.org

Elucidation of Chemical Reactivity and Reaction Mechanisms of Oxirane 2 Carboxylic Acid

Ring-Opening Reactions of the Oxirane Moiety

The high reactivity of the oxirane ring is a dominant feature of oxirane-2-carboxylic acid's chemistry, primarily driven by the significant ring strain. This strain is released during ring-opening reactions, which can be initiated by a variety of reagents and conditions.

Nucleophilic Ring Opening Mechanisms

The epoxide ring of this compound is highly susceptible to attack by nucleophiles. smolecule.com This process involves the opening of the three-membered ring to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the cleavage of a carbon-oxygen bond. beilstein-journals.orgchemistrysteps.com The significant ring strain of approximately 25 kcal/mol makes the epoxide a "spring-loaded" electrophile, facilitating reactions even with weaker nucleophiles. masterorganicchemistry.com A wide array of nucleophiles, including amines, thiols, halides, and carbanions, can participate in these reactions. beilstein-journals.orgvulcanchem.compressbooks.pub

Acid-Catalyzed Ring Opening Dynamics and Regioselectivity

Under acidic conditions, the epoxide oxygen is first protonated, which significantly enhances the leaving group ability of the oxygen atom. masterorganicchemistry.comlibretexts.org This activation makes the epoxide more susceptible to nucleophilic attack. masterorganicchemistry.com The subsequent nucleophilic attack generally occurs at the more substituted carbon atom of the epoxide ring. masterorganicchemistry.comstackexchange.com This regioselectivity is attributed to the development of a partial positive charge on the carbon atoms in the transition state, which is better stabilized at the more substituted position. chemistrysteps.comstackexchange.com For this compound, this would imply that nucleophilic attack is favored at the C2 position, which is attached to the carboxylic acid group. However, the electronic influence of the carboxyl group can also play a role. The reaction proceeds with an inversion of stereochemistry at the site of nucleophilic attack, resulting in a trans or anti-product. chemistrysteps.com

Base-Catalyzed Ring Opening Processes

In the presence of a base, the ring-opening of oxiranes follows a different regiochemical course. Strong nucleophiles, which are often basic, attack the less sterically hindered carbon atom of the epoxide ring. chemistrysteps.compressbooks.pubfiveable.me This is a classic SN2 reaction pathway where steric hindrance is the dominant controlling factor. chemistrysteps.com For this compound, the attack would preferentially occur at the C3 position, which is less substituted than the C2 carbon bearing the carboxylic acid group. The reaction is driven by the relief of ring strain, even though the alkoxide formed is a relatively poor leaving group. libretexts.org

Stereochemical Control in Oxirane Ring Opening Reactions

The ring-opening of epoxides is a stereospecific process. Both acid-catalyzed and base-catalyzed ring-opening reactions proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile. chemistrysteps.com This is a hallmark of the SN2 mechanism, which involves a backside attack of the nucleophile relative to the leaving group (the epoxide oxygen). chemistrysteps.commasterorganicchemistry.com Consequently, the reaction leads to the formation of products with a trans or anti stereochemistry. chemistrysteps.com The stereochemical outcome is a critical consideration in asymmetric synthesis where this compound derivatives are used as chiral building blocks.

Electronic and Steric Substituent Effects on Oxirane Ring Reactivity

The reactivity and regioselectivity of oxirane ring-opening are significantly influenced by both electronic and steric effects of substituents on the ring. scbt.comlsu.edu

Electronic Effects: Electron-withdrawing groups, such as the carboxylic acid in this compound, can influence the electrophilicity of the adjacent carbon atoms. The presence of an electron-withdrawing group can enhance the susceptibility of the epoxide carbons to nucleophilic attack. scbt.com The regioselectivity can be complex, as the electron-withdrawing group at C2 makes this carbon more electrophilic, but it also destabilizes any developing positive charge in an acid-catalyzed opening.

Steric Effects: Steric hindrance plays a crucial role, particularly in base-catalyzed reactions, by directing the nucleophile to the less substituted carbon atom. chemistrysteps.comfiveable.me In this compound, the carboxylic acid group presents a significant steric barrier at the C2 position, favoring nucleophilic attack at the C3 position under basic conditions.

The interplay between these electronic and steric factors determines the ultimate regiochemical and stereochemical outcome of the ring-opening reaction.

Carboxylic Acid Functional Group Transformations

In addition to the reactivity of the oxirane ring, the carboxylic acid moiety of this compound can undergo a range of typical carboxylic acid reactions. These transformations allow for further functionalization of the molecule. smolecule.com

Common reactions include:

Esterification: The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst. smolecule.com

Amidation: Reaction with an amine leads to the formation of an amide. smolecule.com

Reduction: The carboxylic acid group can be reduced to a primary alcohol using appropriate reducing agents.

Salt Formation: As a carboxylic acid, it can react with bases to form carboxylate salts.

These transformations of the carboxylic acid group can be performed while retaining the epoxide ring, or in conjunction with ring-opening reactions, leading to a wide variety of functionalized products.

Esterification Reactions of this compound

The carboxylic acid moiety of this compound readily undergoes esterification with various alcohols. This reaction is a fundamental transformation, allowing for the modification of the acid group and the synthesis of a wide range of glycidic esters. These esters are valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. smolecule.com

The esterification can be carried out under various conditions, often catalyzed by acids. For instance, the reaction of carboxylic acids with oxirane compounds can be synergistically catalyzed by ferric chloride and pyridine (B92270) at temperatures ranging from 20 to 100°C to produce β-hydroxy esters. google.com Another approach involves the reaction of an epoxide precursor with an ethyl esterification agent. ontosight.ai The resulting glycidic esters can then undergo further reactions, such as ring-opening, to introduce additional functionality.

A significant application of esterification is in the synthesis of biologically active compounds. For example, certain ester derivatives of 3-(4-methoxy-benzyloxymethyl)-oxirane-2-carboxylic acid have been identified as HIV integrase inhibitors. The synthesis of these compounds involves an esterification step, highlighting the importance of this reaction in medicinal chemistry.

Below is a table summarizing key aspects of esterification reactions involving this compound and its derivatives.

| Reactants | Catalyst/Conditions | Product Type | Application/Significance |

| Carboxylic Acid + Oxirane Compound | Ferric Chloride, Pyridine (20-100°C) | β-Hydroxy Ester | Industrial synthesis of esters with high catalytic efficiency. google.com |

| Epoxide Precursor + Ethyl Esterification Agent | Not specified | Glycidic Ester | Intermediate for more complex molecules in various fields. ontosight.ai |

| 3-(4-Methoxy-benzyloxymethyl)-oxirane-2-carboxylic acid + Alcohol | Not specified | Methoxyphenyl ester | HIV integrase inhibitors with improved lipophilicity. |

| Epoxidized Castor Oil (ECO) + Citric Acid | Heat | Copolyester | Potential for biomedical applications. researchgate.net |

Amidation Reactions for Glycidic Amides and Peptidomimetic Scaffolds

The carboxylic acid group of this compound can be converted to an amide through reactions with amines. smolecule.com This amidation reaction is crucial for the synthesis of glycidic amides, which are important intermediates and can themselves exhibit biological activity.

Glycidic amides are key components in the construction of peptidomimetic scaffolds. Peptidomimetics are molecules that mimic the structure and function of peptides, and they are of great interest in drug discovery. The oxirane ring in these structures can act as an electrophilic trap for active site nucleophiles in enzymes, such as the cysteine proteases. researchgate.net

The synthesis of these peptidomimetic scaffolds often involves coupling an amine with the carboxylic acid of an this compound derivative. For example, various peptidomimetic epoxides have been synthesized by coupling amines to the carboxylic acid of an epoxysuccinate moiety, which is derived from this compound. nih.gov These compounds have been investigated as selective calpain inhibitors. nih.gov The Ugi multicomponent condensation reaction has also been employed to synthesize oxirane-containing dipeptides from this compound, amines, aldehydes, and isonitriles, yielding products in moderate to good yields. uni-goettingen.de

The following table outlines representative amidation reactions for the synthesis of glycidic amides and peptidomimetics.

| This compound Derivative | Amine/Coupling Reagents | Product | Application |

| (2S,3S)-Epoxysuccinate | Various amines, EDCI, HOBT, DIPEA | Peptidomimetic epoxide esters | Selective calpain inhibitors. nih.gov |

| This compound | Amines, Aldehydes, Isonitriles (Ugi reaction) | Oxirane-containing dipeptides | Potential biologically active peptidomimetics. uni-goettingen.de |

| N-protected 1,2-diazetidine-3-carboxylic acid (from glycidol) | Glycine, Alanine | Pseudotripeptides | Novel peptidomimetic building blocks. rsc.org |

Oxidation and Reduction of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo both oxidation and reduction, although these reactions are less common than those involving the epoxide ring. smolecule.com

Reduction: The carboxylic acid can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. libretexts.org The reaction proceeds through the addition of a hydride ion to the carbonyl carbon, followed by the breakdown of the intermediate to an aldehyde, which is then further reduced to the alcohol. libretexts.org Diborane (B₂H₆) can also be used for this reduction. libretexts.org Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing carboxylic acids. libretexts.org

Oxidation: Further oxidation of the carboxylic acid group leads to decarboxylation, releasing carbon dioxide. libretexts.org The outcome for the rest of the molecule depends on the specific reaction conditions. libretexts.org For instance, in the Hunsdiecker reaction, a silver salt of the carboxylic acid reacts with bromine to replace the carboxyl group with a bromine atom. libretexts.org

These transformations provide pathways to modify the functionality at the C2 position of the oxirane ring, expanding the synthetic utility of this compound.

Intramolecular Rearrangements and Decarboxylation Pathways

Oxirane-2-carboxylic acids can undergo intramolecular rearrangements, often promoted by acid catalysis. These rearrangements can lead to the formation of carbonyl compounds. rsc.org For trisubstituted oxiranes, two main rearrangement pathways are possible following the acid-promoted cleavage of a C-O bond: a hydride shift leading to a ketone, or an alkyl/aryl migration resulting in an aldehyde. rsc.org

A notable rearrangement is the conversion of 1,2-diketones to α-hydroxy-carboxylic acids, known as the benzilic acid rearrangement, which proceeds under basic conditions followed by an acid quench. libretexts.org While not a direct rearrangement of this compound itself, it illustrates a related transformation of a functional group that can be derived from it.

Decarboxylation is a key reaction pathway for glycidic acids, particularly under acidic conditions. This process involves the loss of carbon dioxide and can lead to the formation of different products depending on the reaction mechanism. researchgate.net For example, the acid-catalyzed decarboxylation of some glycidic acids can yield ketones. researchgate.net In some cases, the ring opening of the epoxide can occur before decarboxylation, leading to the formation of isomeric products. researchgate.net The decarboxylation of intermediates is also a crucial step in certain synthetic sequences, for instance, using a solvent-catalyst system like N,N-dimethylformamide (DMF) and formic acid.

Photochemical Reactivity of this compound Systems

The photochemical reactivity of oxirane systems often involves the cleavage of the strained three-membered ring. Photoisomerization of diaryloxiranes has been reviewed, indicating that light can induce transformations in these molecules. The photochemical reactions of essential oils, which can contain oxirane moieties, are also a subject of study, highlighting the influence of light on these compounds. researchgate.net

More specifically, the generation of radicals from carboxylic acids can be achieved through photochemical methods. sioc.ac.cn Hypervalent iodine compounds can activate carboxylic acids, and under light irradiation, these intermediates can undergo homolytic bond cleavage to generate carboxyl radicals. sioc.ac.cn This suggests that this compound could potentially undergo photochemical decarboxylation or other radical-mediated reactions.

Furthermore, photochemical reactions can be used to synthesize oxetanes, another class of four-membered oxygen-containing heterocycles, sometimes from precursors that could be related to oxirane derivatives. beilstein-journals.org For example, the Paternò–Büchi reaction, a [2+2] photocycloaddition, can be used to form oxetanes from alkenes and carbonyl compounds. beilstein-journals.org

Solvent Effects and Reaction Environment Influences on Glycidic Acid Reactivity

For instance, in the formation of α-bromoglycidic esters via the Darzens reaction, theoretical studies using Density Functional Theory (DFT) have shown that the energies of reactants, transition states, and products are lower in a solvent (2-propanol) compared to the gas phase. jmaterenvironsci.com This indicates that the solvent stabilizes the species involved in the reaction. The synchronicity of bond formation was also found to be influenced by the solvent. jmaterenvironsci.com

Solvent effects on the conformational stability of related molecules like glycolic acid have also been investigated. researchgate.networldscientific.com The polarity of the solvent can influence the relative stability of different conformers and the strength of intramolecular hydrogen bonds. researchgate.networldscientific.com In water, for example, strong intramolecular hydrogen bonding can be observed, which affects the energy of the conformers. worldscientific.com These findings suggest that the conformation of this compound, and thus its reactivity, could be similarly affected by the solvent environment.

The reactivity of carboxylic acids in reactions with epoxides is also dependent on the solvent. researchgate.net The rate of Brønsted-acid-catalyzed reactions of various oxygenates, including those with structures related to glycidic acid, has been shown to be dependent on the composition of water-cosolvent mixtures. rsc.org

Advanced Spectroscopic Characterization and Computational Chemistry Studies of Oxirane 2 Carboxylic Acid

Quantum Chemical Calculations for Mechanistic Insights and Properties Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become essential tools for complementing experimental data. These methods allow for the investigation of reaction mechanisms, the prediction of molecular properties, and the characterization of transient species like transition states that are difficult or impossible to observe experimentally.

Density Functional Theory (DFT) has been successfully applied to study the reactivity of oxirane-2-carboxylic acid and related compounds. DFT calculations can model reaction pathways, locate the geometries of transition states, and calculate the associated activation energy barriers, providing deep mechanistic insights. researchgate.netresearchgate.net

One critical reaction of glycidic acids is thermal decomposition via decarboxylation. Theoretical studies on the decomposition of glycidic esters, which proceed through a glycidic acid intermediate, have been performed using DFT. nih.govresearchgate.net These studies investigated two possible pathways for the decarboxylation step: one proceeding through a four-membered cyclic transition state and another via a five-membered cyclic transition state. Calculations indicated that the mechanism involving the five-membered cyclic transition state is energetically more favorable. nih.gov

DFT is also used to explore the ring-opening of the epoxide, a characteristic reaction of this class of compounds. The high ring strain of the oxirane ring makes it susceptible to nucleophilic attack. Computational modeling can predict the regioselectivity of this attack and calculate the energy barrier for the ring-opening process, which has been estimated to be in the range of 25-30 kcal/mol. These studies generally confirm that the reaction proceeds via an Sₙ2-like mechanism, and calculations of activation parameters (enthalpy and entropy of activation) can be compared with experimental kinetic data. researchgate.netresearchgate.net

Table 4: Summary of DFT Computational Findings for Glycidic Acid and Related Reactions

| Studied Process | Computational Method | Key Findings | Reference |

| Decarboxylation | DFT, MP2 | The reaction proceeds via a five-membered cyclic transition state, which is energetically favored over a four-membered transition state. | nih.gov |

| Epoxide Ring Opening | DFT | The energy barrier for ring opening is estimated at 25–30 kcal/mol. The reaction follows an Sₙ2-like mechanism. | researchgate.net |

| Ring-Opening Regioselectivity | DFT | Can predict the site of nucleophilic attack by calculating transition-state energies and charge distributions on the oxirane ring. |

Ab Initio Methods (e.g., MP2, CCSD(T)) for High-Accuracy Energy Profiles and Molecular Structures

Ab initio quantum chemistry methods are foundational for obtaining highly accurate energy profiles and molecular structures, eschewing empirical parameters in favor of first principles. Among these, Møller-Plesset perturbation theory (MP2) and the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method are considered gold standards for their balance of accuracy and computational cost, particularly for small to medium-sized molecules like this compound. uwa.edu.auuga.edu

These methods are crucial for accurately predicting molecular geometries, vibrational frequencies, and relative energies of different conformers and transition states. For instance, in studies of molecules with similar functional groups, such as glycolic acid, MP2 and CCSD(T) have been extensively used to achieve high accuracy. nih.gov Benchmark calculations on small molecules have demonstrated that the CCSD(T) method, when extrapolated to the complete basis set (CBS) limit, can achieve a root-mean-squared error of as low as 1.0 kcal mol⁻¹ for gas-phase basicities. nih.gov

While specific high-accuracy ab initio studies on the parent this compound are not extensively documented in publicly available literature, the established accuracy of these methods allows for reliable predictions. For a molecule like this compound, these calculations would be essential for:

Determining the precise geometry of the ground state, including the bond lengths and angles of the strained oxirane ring and the carboxylic acid group.

Calculating the rotational constants with high precision, which is vital for microwave spectroscopy studies.

Predicting the vibrational frequencies to aid in the interpretation of infrared and Raman spectra.

Computing accurate energy barriers for reactions such as ring-opening or decarboxylation.

Composite ab initio methods, which combine results from different levels of theory and basis sets, are often employed to achieve sub-kcal/mol accuracy. uwa.edu.au These multi-step procedures are designed to capture all significant energetic contributions, including electron correlation, core-valence effects, and relativistic effects. uwa.edu.au The application of such methods to this compound would provide a definitive theoretical characterization of its fundamental properties.

Conformational Landscape Analysis and Potential Energy Surfaces of this compound

The conformational landscape of a molecule is defined by its potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. researchgate.net For a flexible molecule like this compound, exploring the PES is crucial to identify all stable conformers (local minima) and the transition states that connect them.

The primary source of conformational flexibility in this compound arises from the rotation around the C-C single bond connecting the carboxylic acid group to the oxirane ring. Different orientations of the carboxyl group relative to the ring will result in different conformers with varying energies.

A computational analysis of the conformational landscape of this compound would involve:

A systematic scan of the torsional angle defining the orientation of the carboxylic acid group.

Geometry optimization at a reliable level of theory (e.g., MP2 or a suitable density functional theory method) for each potential minimum found during the scan.

Calculation of the relative energies of the identified conformers using a high-accuracy method like CCSD(T).

Identification of the transition states connecting the conformers and calculation of the energy barriers for interconversion.

The puckered nature of the oxirane ring also contributes to the complexity of the PES. The interaction between the strained ring and the carboxylic acid group will likely lead to distinct and energetically accessible conformers. The stability of these conformers will be dictated by a balance of steric hindrance and potential intramolecular interactions.

Solvation Model Integration in Computational Studies of Glycidic Acid Reactions

The chemical reactivity of this compound (glycidic acid) is significantly influenced by its environment, particularly in solution. Therefore, the integration of solvation models into computational studies is essential for accurately predicting reaction mechanisms and kinetics. nih.govidsi.md

Solvation models can be broadly categorized into explicit and implicit models.

Explicit solvation models involve the inclusion of a number of solvent molecules around the solute. This approach can capture specific solute-solvent interactions, such as hydrogen bonding, but is computationally very demanding.

Implicit solvation models , such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. idsi.mdaiche.org These models are computationally more efficient and are widely used to study reactions in solution. nih.govidsi.md

For reactions involving glycidic acid, such as nucleophilic ring-opening, the solvent plays a crucial role in stabilizing charged intermediates and transition states. nih.gov Computational studies on the mechanism of epoxide formation and ring-opening have shown that the use of continuum solvation models is necessary to obtain results that are in good agreement with experimental observations. nih.govidsi.md

The integration of a solvation model would be critical for studying:

The pKa of the carboxylic acid group: The acidity is highly dependent on the solvent's ability to stabilize the resulting carboxylate anion.

The mechanism of acid- or base-catalyzed ring-opening: The solvent can act as a proton shuttle and stabilize the charged species formed during the reaction.

The regioselectivity and stereoselectivity of ring-opening reactions: The preference for nucleophilic attack at a specific carbon of the oxirane ring can be influenced by solvent interactions.

The choice of the appropriate solvation model depends on the specific reaction being studied and the desired level of accuracy. For reactions where specific hydrogen bonding interactions are expected to play a key role, a hybrid approach combining an explicit description of the first solvation shell with an implicit model for the bulk solvent might be necessary.

Application of Chemometric Tools in Theoretical Chemical Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. mdpi.comnih.gov In the context of theoretical chemistry, chemometric tools can be applied to analyze the large datasets generated by computational studies and to develop predictive models.

One of the most prominent applications of chemometrics in theoretical chemistry is in the development of Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) . researchgate.netnih.gov These models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of molecules and their biological activity or a specific property. researchgate.net

For this compound, a QSAR or QSPR study could be envisioned to:

Predict the reactivity of substituted derivatives: By calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for a series of substituted oxirane-2-carboxylic acids and correlating them with a computed property (e.g., the energy barrier for a specific reaction), a predictive model could be developed.

Identify the key structural features that govern a particular property. Techniques like Principal Component Analysis (PCA) can be used to reduce the dimensionality of the descriptor space and identify the most important variables.

Guide the design of new molecules with desired properties. Once a reliable QSAR/QSPR model is established, it can be used to predict the properties of virtual compounds before their synthesis.

The general workflow for such a study would involve:

Creating a dataset of molecules (e.g., substituted oxirane-2-carboxylic acids).

Calculating a wide range of molecular descriptors for each molecule using computational chemistry software.

Developing a mathematical model using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. nih.gov

Validating the model to ensure its predictive power. nih.gov

While specific chemometric studies on this compound are not prevalent in the literature, the application of these tools represents a powerful approach to leverage theoretical calculations for the rational design of new molecules with tailored properties.

Applications and Translational Research of Oxirane 2 Carboxylic Acid

Applications in Complex Organic Molecule Synthesis

The dual reactivity of oxirane-2-carboxylic acid and its derivatives makes them powerful tools in modern organic synthesis. smolecule.com They serve as precursors for a diverse array of molecules, enabling the construction of intricate molecular architectures.

Chirality is a critical factor in the biological activity of many pharmaceuticals and natural products. Chiral derivatives of this compound, such as its esters, are important building blocks in asymmetric synthesis. cymitquimica.comresearchgate.net For example, Methyl (2R)-2-oxiranecarboxylate, the methyl ester of the (R)-enantiomer, is utilized as a chiral intermediate in the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. cymitquimica.com The specific stereochemistry of these building blocks is crucial as it dictates their interaction with biological targets. cymitquimica.com The Sharpless asymmetric epoxidation is a key method for producing such enantiomerically pure epoxides, which are then used in the synthesis of complex molecules like the CPT-1 inhibitor (R)-Etomoxir. researchgate.net

Derivatives of this compound are employed as key intermediates in the synthesis of important pharmaceuticals. A notable example is their role in creating precursors for Diltiazem, a calcium channel blocker used to treat hypertension and other cardiovascular conditions. google.com The synthesis of Diltiazem can be achieved through a highly enantioselective epoxidation of a cinnamate (B1238496) derivative, which forms a crucial oxirane intermediate. researchgate.net This highlights the utility of the oxirane-2-carboxylate framework in constructing the core structure of complex drug molecules.

The this compound scaffold is also present in various agrochemicals used for crop protection. researchgate.net Its derivatives are synthesized as active ingredients to control a range of weeds, insects, and plant pathogens. researchgate.net For instance, specific enantiomers of 2-[6-(4-chlorophenoxy)hexyl]this compound have been synthesized and studied for their potential use in agriculture. researchgate.netresearchgate.net The reactivity of the epoxide ring allows for the introduction of various functional groups, enabling the fine-tuning of biological activity for crop protection applications. cymitquimica.com

| Agrochemical Example | |

| Compound Name | 2-[6-(4-chlorophenoxy)hexyl]this compound |

| Application Area | Crop Protection |

| Synthetic Feature | Utilizes a chiral this compound backbone to create specific enantiomers for targeted biological activity. researchgate.netresearchgate.net |

This compound and its analogs are particularly significant in the design of peptidomimetics and irreversible enzyme inhibitors. nih.gov The epoxysuccinate moiety derived from these compounds is essential for the potent inhibition of cysteine proteases. nih.gov These inhibitors form a covalent bond with a cysteine residue in the enzyme's active site, leading to irreversible inactivation. rsc.org This mechanism has been exploited to develop inhibitors for a variety of therapeutic targets.

Research has shown that:

Calpain Inhibitors: Peptidomimetics incorporating an this compound structure have been designed as selective inhibitors of calpains, a family of cysteine proteases implicated in various diseases. nih.gov

Antiparasitic Agents: Aza-peptide epoxides based on this scaffold are potent inhibitors of legumains, a type of asparaginyl endopeptidase found in parasites like Schistosoma mansoni and the tick Ixodes ricinus. researchgate.net

Antiviral Agents: While this compound-containing compounds themselves showed weak inhibitory activity, derivatives like aziridine- and oxirane-2-carboxylates were investigated as inhibitors of the SARS-CoV-1 main protease (Mpro), a critical enzyme for viral replication. rsc.org

Antiparkinson Prodrugs: The compound is used as a reactant in the synthesis of glutathione (B108866) peptidomimetics, which are components of prodrugs designed to improve treatment for Parkinson's disease. lookchem.com

| This compound Derivatives in Enzyme Inhibition | | :--- | :--- | :--- | | Derivative Class | Target Enzyme(s) | Therapeutic/Research Application | | Peptidomimetic Epoxides | Calpains (Cysteine Proteases) | Treatment of diseases involving calpain dysregulation. nih.gov | | Aza-Peptide Epoxides | Legumains (Asparaginyl Endopeptidases) | Development of antiparasitic drugs against S. mansoni and I. ricinus. researchgate.net | | Glutathione Peptidomimetics | Not Specified | Antiparkinson prodrugs. lookchem.com | | Oxirane-2-carboxylate Analogs | SARS-CoV-1 Main Protease (Mpro) | Antiviral research. rsc.org |

Synthesis of Agrochemicals

Polymer Chemistry and Material Science Innovations

The reactivity of the epoxide ring makes this compound and its esters valuable monomers in polymer science. smolecule.comontosight.ai

This compound can be incorporated into polymer chains through ring-opening polymerization. smolecule.com This process involves the opening of the strained epoxide ring by an initiator, which then propagates to link monomer units together. This mechanism is used to create a variety of polymers with unique properties. smolecule.com For example, it is a precursor for producing thermosetting polymers, such as epoxy resins, which are widely used as adhesives, coatings, and composites due to their high mechanical strength and chemical resistance. smolecule.com Furthermore, its ability to act as a crosslinking agent enhances the durability and stability of materials. solubilityofthings.com The bifunctional nature of the molecule also allows for the synthesis of biodegradable polymers with potential applications in drug delivery and tissue engineering. smolecule.com

Development of Epoxy Resins and Coatings Utilizing this compound Derivatives

This compound and its derivatives are valuable precursors in the development of high-performance epoxy resins and coatings due to the high reactivity of the strained oxirane ring. google.com This ring is susceptible to nucleophilic attack, enabling reactions with compounds like amines, alcohols, and other carboxylic acids to form highly crosslinked thermoset polymers. google.com These polymers are the foundation of materials used in a wide array of applications, including industrial coatings, adhesives, and composites. google.comsmolecule.com

The polymerization process can occur through the reaction of molecules with two or more epoxy groups with a curing agent containing multiple nucleophilic groups, or through the homopolymerization of the epoxy resins themselves to form durable networks. google.com The incorporation of glycidic acid derivatives into polymer chains via mechanisms such as ring-opening polymerization results in thermosetting polymers with desirable properties for adhesives and coatings. smolecule.com Research has demonstrated that copolymerization of oxirane derivatives with other molecules, such as bisphenol A, can yield polymers with enhanced thermal stability, with glass transition temperatures (Tg) reaching between 120–150°C. vulcanchem.com

Furthermore, derivatives from renewable resources, such as those synthesized from the epoxidation of vegetable or seed oil esters, are being used to create highly functional epoxy resins. google.com This approach not only provides a sustainable alternative to petroleum-based materials but also allows for further functionalization through ring-opening reactions of the epoxy groups, yielding derivative resins with other useful functionalities for advanced coating formulations. google.comresearchgate.net

Synthesis of Biodegradable Polymers with Tunable Properties

The unique chemical structure of this compound makes it a versatile building block for the synthesis of biodegradable polymers with properties that can be tailored for specific applications, particularly in the biomedical field. smolecule.com By combining this compound or its derivatives with other monomers, it is possible to create biodegradable polymers suitable for applications like drug delivery and tissue engineering. smolecule.com

A key strategy involves ring-opening polymerization (ROP), one of the most widely used methods for producing aliphatic polyesters, which are known for their biodegradability. semanticscholar.org A notable example is the synthesis of a class of biodegradable functional polymers known as epoxy-poly(ester amide)s (EPEAs). researchgate.net These polymers are synthesized from naturally occurring α-amino acids, fatty diols, and epoxysuccinic acids (an oxirane-dicarboxylic acid). researchgate.net The presence of oxirane groups along the polymer backbone allows for subsequent chemical modifications under mild conditions. researchgate.net This post-polymerization functionalization enables the tuning of material properties, significantly broadening their potential use as absorbable drug carriers or surgical devices. researchgate.net

This approach of combining ROP with post-polymerization modification provides a versatile pathway to a diverse range of functional biodegradable materials. acs.org For instance, copolymers can be synthesized with functional groups that are later modified through reactions like Michael-type conjugate addition, allowing the attachment of molecules with varying functionalities (e.g., hydroxyl, carboxyl, amine, or peptides). acs.org This high degree of control over the final polymer structure and functionality is critical for developing advanced materials for sophisticated biomedical applications. researchgate.netacs.org

Table 1: Polymer Synthesis Based on this compound Derivatives

| Polymer Type | Synthesis Method | Key Features | Potential Applications |

|---|---|---|---|

| Epoxy Resins | Ring-opening polymerization; Copolymerization | Forms highly crosslinked thermoset polymers; Enhanced thermal stability. google.comsmolecule.comvulcanchem.com | Adhesives, coatings, composites. google.comsmolecule.com |

| Biodegradable Polymers | Ring-opening polymerization (ROP); Polycondensation | Allows for post-polymerization modification; Tunable properties. smolecule.comresearchgate.net | Drug delivery, tissue engineering, surgical devices. smolecule.comresearchgate.net |

Biochemical and Biomedical Research Applications

The distinct chemical reactivity of the oxirane ring and carboxylic acid group has positioned this compound and its derivatives as valuable tools in biochemical and biomedical research. ontosight.ai These compounds can interact with a variety of biological targets, leading to the modulation of key cellular processes. smolecule.com

Enzyme Inhibition Studies (e.g., Carnitine Palmitoyltransferase I (CPT1), Fatty Acid Synthase (FAS), Phospholipases A2, Calpain)

Derivatives of this compound have been extensively studied as inhibitors of several critical enzymes involved in cellular metabolism and signaling. The inhibitory mechanism often involves the covalent bonding of the oxirane ring to active sites within the enzymes. google.com

Carnitine Palmitoyltransferase I (CPT1): Several this compound derivatives are potent, irreversible inhibitors of CPT1, an enzyme essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. google.comgoogle.com Prominent examples include Etomoxir (2-[6-(4-chlorophenoxy)hexyl]-oxirane-2-carboxylic acid), palmoxirate, and clomoxir, all of which feature an oxirane carboxylic acid as their primary active site. google.com By forming a stable covalent bond in the active site of CPT1, these inhibitors effectively block fatty acid oxidation. google.com

Fatty Acid Synthase (FAS): Certain oxirane derivatives have been investigated for their ability to inhibit fatty acid synthase (FAS), a key enzyme in the synthesis of fatty acids.

Phospholipases A2: this compound has been shown to inhibit mitochondrial respiration through its interaction with phospholipases A2. smolecule.com

Calpain: Peptidomimetic derivatives of (2S,3S)-oxirane-2-carboxylic acid have been synthesized as selective inhibitors of calpain, a family of calcium-dependent proteases. For example, specific compounds have been developed where the incorporation of groups like 4-fluorophenylthiazole enhances selectivity for calpain over other proteases such as cathepsins.

Table 2: this compound Derivatives as Enzyme Inhibitors

| Derivative/Compound | Target Enzyme | Key Structural Feature/Note |

|---|---|---|

| Etomoxir, Palmoxirate | Carnitine Palmitoyltransferase I (CPT1) | Irreversible inhibitors containing an oxirane carboxylic acid active site. google.comgoogle.com |

| C75 | Fatty Acid Synthase (FAS) | An oxirane derivative studied for FAS inhibition. |

| This compound | Phospholipases A2 | Interacts with the enzyme, leading to inhibition of mitochondrial respiration. smolecule.com |

| Peptidomimetic Derivatives | Calpain | (2S,3S)-oxirane-2-carboxylic acid core with side chains to enhance selectivity. |

Modulation of Cellular Metabolic Pathways and Mitochondrial Respiration

By inhibiting key enzymes, this compound derivatives can significantly modulate cellular metabolic pathways. The most prominent example is the inhibition of CPT1 by compounds like Etomoxir. google.com This inhibition blocks the mitochondrial uptake and subsequent β-oxidation of fatty acids, forcing a metabolic shift towards glucose utilization for energy production. google.comacs.org This has profound effects on both glucose and lipid metabolism. acs.org

Furthermore, the interaction of this compound with phospholipases A2 directly impacts mitochondrial function by inhibiting respiration. smolecule.com This demonstrates a direct influence on the cell's energy-producing machinery, separate from the effects on fatty acid substrate transport.

Exploration of Antimicrobial Properties of this compound Derivatives

Derivatives of this compound have shown potential as antimicrobial agents. Research indicates that certain derivatives exhibit efficacy against a range of bacterial strains, including pathogenic bacteria such as Helicobacter pylori and Staphylococcus aureus. The proposed mechanisms for this antimicrobial activity include the inhibition of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria. The inherent reactivity of the oxirane ring allows these compounds to interact with and potentially disable key bacterial proteins. ontosight.ai Preliminary studies suggest these derivatives are promising candidates for further exploration in the development of new antimicrobial treatments.

Investigation of Antitumor Effects of Glycidic Acid Analogues on Cancer Cell Proliferation

The therapeutic potential of glycidic acid analogues in oncology is an active area of research, with studies exploring their effects on cancer cell growth and survival. One notable analogue, 18β-glycyrrhetinic acid (GRA), has demonstrated significant antitumor activities. nih.gov Research on colorectal cancer cell lines, including LoVo, SW480, and SW620, has shown that GRA inhibits cell proliferation in a manner that is dependent on both dose and time. nih.gov This inhibitory effect is linked to the induction of apoptosis, or programmed cell death. nih.gov

Further investigation into the molecular mechanisms reveals that GRA's effects are mediated through the suppression of key signaling pathways involved in cell survival and proliferation, such as the PI3K/AKT/mTOR and STAT3 pathways. nih.govfrontiersin.org For instance, treatment with GRA has been observed to decrease the phosphorylation of PI3K and STAT3 in colorectal cancer cells. nih.gov Similarly, another glycidic acid analogue, Asiatic acid, has been shown to inhibit the proliferation of Huh7 hepatoma cells by regulating the ERK and p38 signaling pathways. frontiersin.org It also impedes the cell cycle progression of colon cancer cells by modulating the PI3K/AKT/mTOR/P70S6K signaling pathway. frontiersin.org

The encapsulation of therapeutic agents within nanoparticles made from polymers like poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, is a strategy being explored to enhance drug delivery to tumors. nih.gov This approach can improve the water solubility, stability, and bioavailability of anticancer compounds. nih.gov For example, PLGA nanoparticles have been used to encapsulate curcumin (B1669340), a natural compound with anticancer properties, to improve its delivery and effectiveness against cancer cells. nih.govmdpi.com Similarly, fenbendazole-incorporated PLGA nanoparticles have shown significant anti-cancer effects in ovarian cancer models. researchgate.net

Table 1: Investigated Glycidic Acid Analogues and their Antitumor Mechanisms

| Glycidic Acid Analogue | Cancer Cell Line(s) | Key Findings | Affected Signaling Pathways |

|---|---|---|---|

| 18β-glycyrrhetinic acid (GRA) | LoVo, SW480, SW620 (Colorectal) | Inhibits proliferation, induces apoptosis. nih.gov | PI3K/AKT, STAT3 nih.gov |

| Asiatic Acid | Huh7 (Hepatoma), Colon Cancer Cells | Inhibits proliferation, induces cell cycle arrest. frontiersin.org | ERK, p38, PI3K/AKT/mTOR/P70S6K frontiersin.org |

| Curcumin (encapsulated in PLGA) | Breast, Colon, Cervical Cancer Cells | Inhibits proliferation, migration, and invasion. nih.govmdpi.com | NF-κB, Wnt/β-catenin, JAK/STAT3 mdpi.com |

| Fenbendazole (encapsulated in PLGA) | Ovarian Cancer Cells | Decreased cell proliferation. researchgate.net | Not specified |

Studies on Antidiabetic Potential and Glucose Homeostasis Modulation

Glycidic acid and its derivatives are being investigated for their potential role in managing diabetes and modulating glucose homeostasis. Glycolysis, the metabolic pathway that breaks down glucose, is crucial for regulating insulin (B600854) secretion and the metabolic functions of various cells. core.ac.uk The hormones insulin and glucagon (B607659) control circulating glucose levels. Insulin facilitates glucose uptake from the blood into tissues, where it is stored as glycogen, a process known as glycogenesis.

Research has explored the antidiabetic potential of various natural compounds, including those structurally related to glycidic acid. For instance, gallic acid, found in Emblica officinalis, has been shown to improve glucose homeostasis and insulin sensitivity in animal models. nih.gov It was found to increase the expression of PPAR-γ and the translocation of Glut4, a glucose transporter, in adipocytes. nih.gov Similarly, ferulic acid has demonstrated the ability to improve glucose homeostasis in diabetic rats by modulating key diabetogenic activities and restoring pancreatic architecture. nih.gov

Combinations of natural compounds are also being studied. A mix of galactomannan (B225805) and chlorogenic acid showed potential in improving fasting blood glucose and glucose tolerance in diabetic mice. malque.pub Furthermore, the use of nanocarriers, such as those made from poly(lactic-co-glycolic acid) (PLGA), is being explored to enhance the delivery of antidiabetic agents. mdpi.com For example, nano-insulin encapsulated in PLGA has been observed to modulate the expression levels of several glucose transporters more effectively than unencapsulated insulin in diabetic conditions. researchgate.net

Table 2: Compounds Studied for Antidiabetic Potential and Glucose Homeostasis Modulation

| Compound/Formulation | Model System | Key Findings | Mechanism of Action |

|---|---|---|---|

| Gallic Acid | 3T3-L1 adipocytes, db/db mice, fructose-administered rats | Improved glucose homeostasis and insulin sensitivity. nih.gov | Upregulation of pAkt, PPAR-γ, and Glut4. nih.gov |

| Ferulic Acid | Diabetic rats | Improved glucose homeostasis and pancreatic architecture. nih.gov | Modulation of diabetogenic activities. nih.gov |

| Galactomannan and Chlorogenic Acid Combination | Streptozotocin-induced diabetic mice | Improved fasting blood glucose and glucose tolerance. malque.pub | Not specified |

| Nano-insulin (PLGA encapsulated) | L6 cells, diabetic models | Modulated expression of glucose transporters. researchgate.net | Enhanced modulation of GLUTs. researchgate.net |

Radiopharmaceutical Development for In Vivo Tracking of Metabolic Pathways

Radiopharmaceuticals, which are medicinal formulations containing radioisotopes, are instrumental in nuclear medicine for both diagnostic imaging and therapy. iaea.org Techniques like Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) utilize these compounds to visualize and quantify biological processes in vivo, offering high sensitivity. acs.orgitn.pt

The development of radiolabeled nanoparticles, particularly those using poly(lactic-co-glycolic acid) (PLGA), has gained interest for in vivo cell tracking. nih.govacs.org These biodegradable nanoparticles can be loaded with imaging agents and radiolabeled for tracking purposes. nih.gov For instance, PLGA nanoparticles modified with primary amine groups (PLGA-NH2) have been efficiently radiolabeled with Indium-111 (¹¹¹In) without the need for a chelator. nih.govacs.org These ¹¹¹In-labeled PLGA-NH2 nanoparticles have shown stable retention of the radionuclide for up to two weeks. nih.govacs.org

Studies have demonstrated the successful use of these nanoparticles for ex vivo cell labeling and subsequent in vivo tracking. nih.gov Monocyte-derived dendritic cells labeled with [¹¹¹In]In-PLGA-NH2 displayed high specific activity with no adverse effects on cell viability. nih.govacs.org In a preclinical model, SPECT/CT imaging was used to track THP-1 cells labeled with these nanoparticles, showing their accumulation at an infection site in mice. nih.govacs.org The long half-life of ¹¹¹In (2.81 days) is advantageous for tracking cellular processes over several days. acs.org Other radionuclides, such as Technetium-99m (99mTc) with a shorter half-life of 6 hours, are also widely used in clinical settings for radiolabeling. acs.org

Table 3: Radiopharmaceutical Development for In Vivo Tracking

| Radiopharmaceutical | Radionuclide | Application | Key Findings |

|---|---|---|---|

| [¹¹¹In]In-PLGA-NH₂ Nanoparticles | Indium-111 (¹¹¹In) | Ex vivo cell labeling and in vivo tracking with SPECT/CT. nih.govacs.org | Efficient, stable radiolabeling without a chelator; high specific activity in labeled cells; successful in vivo tracking in an infection model. nih.govacs.org |

Industrial Relevance and Scalability Considerations in Production

The industrial production of this compound, also known as glycidic acid, and its derivatives is driven by their application as versatile raw materials in various sectors, including the chemical and pharmaceutical industries. researchgate.netsmolecule.com Scalable synthesis methods are crucial for meeting industrial demand and require careful optimization of factors like cost, yield, and solvent recovery.

One approach to scalable production is through biocatalysis. For example, an integrated process for the bioproduction of glycolic acid from ethylene (B1197577) glycol has been developed, achieving a high titer of 110.5 g/L with a yield of 94.4% in 48 hours. researchgate.netnih.gov This process utilizes whole-cell catalysis combined with an efficient purification step involving anion-exchange resins, resulting in a high recovery rate of 98.9%. researchgate.netnih.gov

Chemical synthesis routes are also widely employed. The Prilezhaev epoxidation process is a common industrial method that uses peracids generated in situ. smolecule.com Another method involves the epoxidation of α,β-unsaturated carboxylic acids. Laboratory-scale enzymatic and chemical syntheses have been developed for producing enantiomerically enriched glycidic acid. harvard.edu For instance, the reduction of chloropyruvic acid catalyzed by lactate (B86563) dehydrogenase, with in situ regeneration of the NADH cofactor, yields chlorolactic acids that can be converted to potassium glycidate. harvard.edu

The synthesis of glycidic acid esters, which are important intermediates, can also be scaled. A process for preparing specific glycidic acid esters involves reacting a substituted benzaldehyde (B42025) with a phosphonium (B103445) ylide in an aromatic organic solvent. google.com Continuous flow systems that combine epoxidation and subsequent reaction steps are also being explored to improve scalability and efficiency.

Table 4: Summary of Production and Synthesis Data for Glycidic Acid and Related Compounds

| Product | Production Method | Scale | Key Performance Metrics |

|---|---|---|---|

| Glycolic Acid | Biocatalysis from ethylene glycol | Scalable | Titer: 110.5 g/L; Yield: 94.4%; Recovery: 98.9% researchgate.netnih.gov |

| Potassium Glycidate | Enzymatic/Chemical Synthesis | Laboratory (0.1-0.5 mol) | High enantiomeric excess (>97%) harvard.edu |